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Compound of Interest

Compound Name: Chlormezanone

Cat. No.: B1668783 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlormezanone was withdrawn from the market worldwide in 1996 due to rare but

serious and potentially fatal skin reactions, such as toxic epidermal necrolysis.[1][2] The

information presented herein is for research and informational purposes only and does not

constitute an endorsement for the clinical use of chlormezanone or its analogues.

Introduction
Chlormezanone, chemically known as 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-

dioxide, is a centrally acting muscle relaxant and anxiolytic drug that was first approved in

1960.[2] It was marketed under trade names such as Trancopal and Fenaprim for the

management of anxiety and treatment of muscle spasms.[2] Despite its therapeutic use, the

association with severe cutaneous adverse reactions led to its global discontinuation.[1] This

technical guide provides an overview of the core chemical structure of chlormezanone, its

mechanism of action, and synthetic pathways for its derivatives, based on the available

scientific literature. Due to the discontinuation of the drug, publicly available information on the

development and quantitative pharmacological data of its analogues and derivatives is limited.

Mechanism of Action
The therapeutic effects of chlormezanone are attributed to its action on the central nervous

system. It is understood to be a modulator of the gamma-aminobutyric acid (GABA) system,

which is the primary inhibitory neurotransmitter system in the brain. Chlormezanone is
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believed to act as a positive allosteric modulator at the benzodiazepine binding site of GABA-A

receptors. This potentiation of GABAergic neurotransmission leads to an increased influx of

chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability.

This cascade of events is what produces the observed muscle relaxant and anxiolytic effects.
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Caption: General signaling pathway for GABA-A receptor positive allosteric modulation.

Synthesis of the 1,3-Thiazinan-4-one Core
The 1,3-thiazinan-4-one scaffold is the central chemical structure of chlormezanone. Several

synthetic routes to this and related heterocyclic systems have been reported. A common

approach involves a multi-component reaction. For instance, the synthesis of 2,3-substituted-

1,3-thiazinan-4-ones can be achieved through the reaction of 3-mercaptopropionic acid with

ammonia or primary amines and various aldehydes. The resulting 1,3-thiazinan-4-ones can

then be oxidized, for example using potassium permanganate (KMnO4), to yield the

corresponding 1,1-dioxide derivatives, which is a key structural feature of chlormezanone.
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Caption: General synthetic workflow for chlormezanone analogues.

Experimental Protocols
Detailed experimental protocols for the synthesis of specific chlormezanone analogues are not

abundant in recent literature. However, based on general synthetic procedures for 1,3-

thiazinan-4-ones, a representative protocol can be outlined.

General Procedure for the Synthesis of 2-Aryl-3-Alkyl-1,3-Thiazinan-4-ones: A mixture of an

appropriate aryl aldehyde (1 equivalent), a primary amine (1 equivalent), and 3-

mercaptopropionic acid (1 equivalent) in a suitable solvent, such as toluene, is refluxed for a

specified period. The reaction progress is typically monitored by thin-layer chromatography.

Upon completion, the solvent is removed under reduced pressure, and the crude product is

purified by column chromatography or recrystallization to yield the desired 2-aryl-3-alkyl-1,3-

thiazinan-4-one.

General Procedure for the Oxidation to 1,1-Dioxides: The synthesized 1,3-thiazinan-4-one

derivative is dissolved in a suitable solvent, such as glacial acetic acid. An oxidizing agent, for

example, potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), is added portion-

wise at a controlled temperature. The reaction mixture is stirred until the starting material is

consumed. The mixture is then worked up, which may involve quenching the excess oxidant
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and extraction with an organic solvent. The crude product is purified by appropriate methods to

afford the final 1,1-dioxide derivative.

Data on Analogues and Derivatives
There is a significant lack of publicly available quantitative data (e.g., IC50, Ki values) for

chlormezanone analogues and derivatives specifically evaluated for muscle relaxant or

anxiolytic properties. The discontinuation of the parent drug likely halted further development

and publication in this specific area. The research that has been published on the 1,3-

thiazinan-4-one scaffold has often been directed towards other therapeutic targets, such as

acetylcholinesterase inhibition.

Structure-Activity Relationships (SAR) and
Bioisosteric Replacement
Due to the limited data on chlormezanone analogues, a detailed SAR analysis is not feasible.

However, general principles of medicinal chemistry and bioisosteric replacement can be

considered for the hypothetical design of new analogues.

Key areas for modification on the chlormezanone scaffold could include:

The Aryl Moiety: The 4-chlorophenyl group at the 2-position could be replaced with other

substituted or unsubstituted aryl or heteroaryl rings to explore the impact on potency,

selectivity, and metabolic stability. Bioisosteric replacement of the chlorine atom with other

halogens (F, Br), a trifluoromethyl group, or a cyano group could modulate the electronic and

lipophilic properties.

The N-Alkyl Group: The N-methyl group could be substituted with other alkyl chains of

varying lengths or cyclic structures to probe the steric requirements of the binding site.

The Thiazinanone Ring: Modifications to the core heterocyclic ring are more challenging but

could involve the synthesis of analogues with different ring sizes or the replacement of the

sulfur or nitrogen atoms with other heteroatoms.

Conclusion
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Chlormezanone represents a class of centrally acting muscle relaxants and anxiolytics with a

well-established, albeit now clinically obsolete, therapeutic profile. Its mechanism of action via

positive allosteric modulation of the GABA-A receptor provides a clear biological target for drug

design. The 1,3-thiazinan-4-one 1,1-dioxide core is synthetically accessible, offering a template

for the generation of novel derivatives. However, a significant gap exists in the publicly

available literature regarding the synthesis, biological evaluation, and structure-activity

relationships of chlormezanone analogues specifically for their original therapeutic indications.

The severe adverse effects associated with the parent compound likely curtailed further

research and development in this area. Future exploration of this chemical scaffold for other

CNS targets would require careful consideration of the toxicological profile that led to the

withdrawal of chlormezanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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